N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide
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Overview
Description
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide: is an organic compound with the molecular formula C12H17NO3S. It is characterized by the presence of a cyclopropyl group, two methoxy groups, a methyl group, and a sulfinamide functional group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-3-methylbenzene, is prepared through standard organic synthesis techniques.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Sulfinamide Formation: The sulfinamide group is introduced by reacting the intermediate compound with a sulfinyl chloride derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,4-dimethoxybenzenesulfinamide: Lacks the methyl group, resulting in different chemical properties.
N-cyclopropyl-3-methylbenzenesulfinamide: Lacks the methoxy groups, affecting its reactivity and applications.
N-cyclopropyl-2,4-dimethoxybenzenesulfonamide: Contains a sulfonamide group instead of a sulfinamide group, leading to different biological activity.
Uniqueness
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring, along with the sulfinamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-10(15-2)6-7-11(12(8)16-3)17(14)13-9-4-5-9/h6-7,9,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOOGFXCJINKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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